![molecular formula C22H18N2O4 B4236464 N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)
N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide
Overview
Description
N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as BN82270, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BN82270 belongs to the class of benzodioxole derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of BN82270 involves the inhibition of various signaling pathways that are involved in the progression of cancer, inflammation, and neurodegeneration. BN82270 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. BN82270 also inhibits the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. Additionally, BN82270 has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
BN82270 has been shown to have various biochemical and physiological effects. Studies have shown that BN82270 inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. BN82270 has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which are involved in the protection against oxidative stress. Furthermore, BN82270 has been shown to inhibit the growth and survival of cancer cells and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
BN82270 has several advantages for lab experiments. It has been shown to have a high purity and yield, which makes it suitable for large-scale production. Additionally, BN82270 has been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, there are also limitations to using BN82270 in lab experiments. BN82270 has poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of BN82270 are not well understood, which makes it difficult to determine the optimal dosage and administration route.
Future Directions
For research on BN82270 include investigating its potential in combination therapy and in the treatment of other diseases.
Scientific Research Applications
BN82270 has been extensively studied for its potential therapeutic applications. Studies have shown that BN82270 exhibits anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. BN82270 has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BN82270 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-10-11-19-20(12-16)28-14-27-19)24-18-9-5-4-8-17(18)22(26)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVPTLJYSLLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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